molecular formula C11H15ClO3S B13615817 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride

Cat. No.: B13615817
M. Wt: 262.75 g/mol
InChI Key: WDTHGLPEYQDYMA-UHFFFAOYSA-N
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Description

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfinyl or Sulfhydryl Compounds: Formed from reduction.

Scientific Research Applications

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.

Molecular Targets and Pathways

The molecular targets of this compound are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group attached to the sulfonyl group.

Uniqueness

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is unique due to the presence of a phenylpropoxy group attached to the ethane backbone This structure provides specific reactivity and properties that differentiate it from other sulfonyl chlorides

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-(3-phenylpropoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

WDTHGLPEYQDYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl

Origin of Product

United States

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